molecular formula C14H16F3NO3 B11506280 methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate

methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate

Cat. No.: B11506280
M. Wt: 303.28 g/mol
InChI Key: IZPIKZGZWCGUHW-NSHDSACASA-N
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Description

Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate typically involves the following steps:

    Formation of the Trifluoromethylated Phenyl Intermediate: The trifluoromethyl group is introduced to the phenyl ring through a radical trifluoromethylation reaction.

    Amidation Reaction: The trifluoromethylated phenyl intermediate is then reacted with formamide under appropriate conditions to form the formamido group.

    Esterification: The final step involves the esterification of the intermediate with methyl 3-methylbutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-{[4-(trifluoromethyl)phenyl]formamido}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[4-(trifluoromethyl)benzoyl]amino]butanoate

InChI

InChI=1S/C14H16F3NO3/c1-8(2)11(13(20)21-3)18-12(19)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,1-3H3,(H,18,19)/t11-/m0/s1

InChI Key

IZPIKZGZWCGUHW-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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